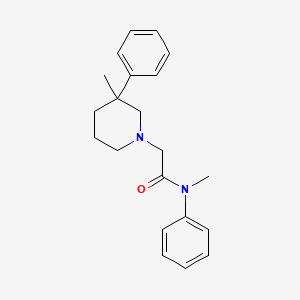

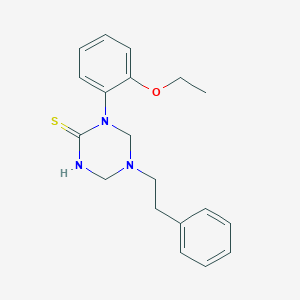

N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis and Structure-Activity Relationships

The synthesis of N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide and its analogues has been explored in the context of their binding properties for sigma1 and sigma2 receptors. A series of N-(1-benzylpiperidin-4-yl)arylacetamides, including N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide, demonstrated higher affinity for sigma1 over sigma2 receptors. The study highlights the influence of the aromatic ring substitution on receptor affinity, with certain substitutions significantly affecting sigma1 receptor binding affinity. Electrostatic properties of substituents in the phenylacetamide aromatic ring were found to strongly influence binding to sigma1 receptors, showcasing the intricate relationship between molecular structure and receptor affinity (Huang et al., 2001).

Molecular Structure Analysis

The molecular structure of N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide has been characterized through various spectroscopic techniques including IR, NMR, and MS. Studies such as the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provide insights into the structural characteristics of related compounds through acetylation, esterification, and ester interchange steps, revealing the importance of structural integrity in determining the compound's chemical behavior and interactions (Zhong-cheng & Wan-yin, 2002).

Chemical Reactions and Properties

Research on the synthesis and biological evaluation of compounds related to N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide, such as the study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, demonstrates the potential for discovering potent inhibitors with improved drug-like properties. These studies not only provide a framework for understanding the chemical reactions involved in the synthesis of these compounds but also highlight their biological relevance in inhibiting specific enzymes (Shukla et al., 2012).

Physical Properties Analysis

The physical properties of N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide and its derivatives, such as solubility and stability, are crucial for their pharmacological application. While specific studies on the physical properties of this compound were not found in the searched literature, related research on the synthesis, characterization, and pharmacological evaluation of similar compounds provides a basis for understanding the importance of physical properties in the design and application of pharmaceutical agents.

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, play a significant role in the application and effectiveness of N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide. Research focusing on the synthesis, structural, and quantum chemical investigations of related compounds aids in understanding how molecular modifications can influence chemical properties and, by extension, biological activity (Arjunan et al., 2009).

Propiedades

IUPAC Name |

N-methyl-2-(3-methyl-3-phenylpiperidin-1-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-21(18-10-5-3-6-11-18)14-9-15-23(17-21)16-20(24)22(2)19-12-7-4-8-13-19/h3-8,10-13H,9,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFGWDIVPSGOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)CC(=O)N(C)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine](/img/structure/B5668088.png)

![(4S)-1-cyclohexyl-N-ethyl-4-{[(3-fluorophenyl)acetyl]amino}-L-prolinamide](/img/structure/B5668102.png)

![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5668108.png)

![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5668109.png)

![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-1H-pyrrole-3-carboxamide](/img/structure/B5668117.png)

![3-[(4aR*,7aS*)-6,6-dioxido-4-[(propylthio)acetyl]hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5668148.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5668151.png)

![1-(2-furylmethyl)-3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5668158.png)

![3-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-5-methylpyridine](/img/structure/B5668187.png)

![2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5668191.png)